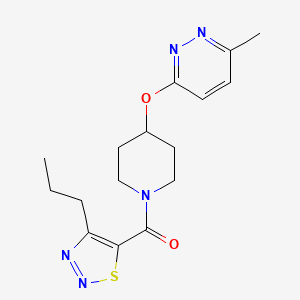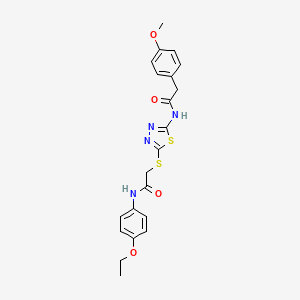
N-(4-乙氧苯基)-2-((5-(2-(4-甲氧苯基)乙酰胺)-1,3,4-噻二唑-2-基)硫代)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds has been extensively studied due to their diverse biological activities, including antimicrobial and anticancer properties. The presence of substituted phenyl groups and the acetamide moiety in the compound suggests potential for bioactivity, which is consistent with the activities observed in similar compounds reported in the literature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Amidation reactions are also common, where carboxylic acids are converted to amides using reagents like EDC and HOBt in solvents such as acetonitrile . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic pathways involving the formation of the thiadiazole ring followed by subsequent functional group transformations to introduce the ethoxy and methoxy phenyl groups.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and mass spectrometry . These techniques confirm the presence of characteristic functional groups and the overall molecular framework. The molecular geometry of related compounds has been studied using X-ray crystallography, revealing V-shaped conformations and various intermolecular interactions such as hydrogen bonding and π-π interactions, which can influence the compound's biological activity .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and heterocyclization . These reactions are utilized to modify the structure and introduce different substituents, which can significantly affect the compound's biological properties. The specific chemical reactions that the compound "N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" may undergo are not detailed in the provided papers, but it is likely to be reactive towards electrophiles due to the presence of amino and thioether groups.
Physical and Chemical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, are often determined to aid in the characterization of these compounds . The chemical properties, including reactivity and stability, are influenced by the electronic nature of the substituents and the overall molecular structure. The biological properties, such as antimicrobial and anticancer activities, are evaluated through in vitro assays against various microbial strains and cancer cell lines . The compound is expected to have similar properties, given the structural similarities to the compounds studied in the provided papers.
科学研究应用
构效关系
研究表明,与 N-(4-乙氧苯基)-2-((5-(2-(4-甲氧苯基)乙酰胺)-1,3,4-噻二唑-2-基)硫代)乙酰胺 相关的核心结构噻二唑的衍生物已被合成并评估为人类腺苷 A3 受体的选择性拮抗剂。甲氧基的存在和特定的乙酰基取代显著增加了结合亲和力和选择性,突出了结构修饰对生物活性的重要性 (Jung 等人,2004 年)。
合成和药理学评估
另一项研究重点关注双-2-(5-苯乙酰胺-1,2,4-噻二唑-2-基)乙基硫化物的合成和药理学评估,包括 N-(4-乙氧苯基)-2-((5-(2-(4-甲氧苯基)乙酰胺)-1,3,4-噻二唑-2-基)硫代)乙酰胺的类似物,作为肾型谷氨酰胺酶 (GLS) 的抑制剂。这些抑制剂已显示出减缓癌细胞生长的潜力,表明它们在癌症治疗中的应用 (Shukla 等人,2012 年)。
抗氧化、抗菌和抗癌特性
与所讨论的化合物密切相关的 1,3,4-噻二唑衍生物已被合成并评估其抗氧化、抗菌和抗癌特性。研究表明这些化合物在各种治疗领域的潜力,进一步强调了噻二唑衍生物在药物化学中的多功能性和重要性 (Al-Khazragie 等人,2022 年),(Mohammadi-Farani 等人,2014 年)。
属性
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-17-10-6-15(7-11-17)22-19(27)13-30-21-25-24-20(31-21)23-18(26)12-14-4-8-16(28-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFEIXTZZCKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

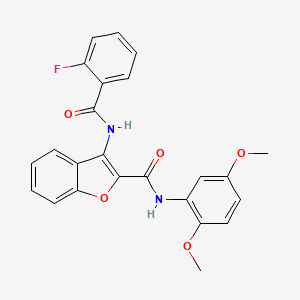
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
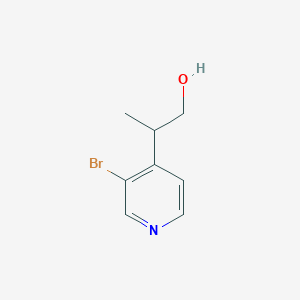
![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)
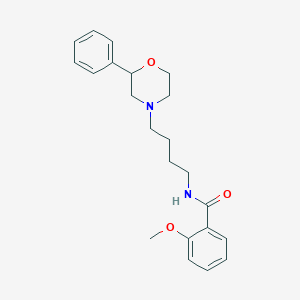
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)
![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)
